Bienvenue dans la boutique en ligne BenchChem!

MNI-136

mGlu2 pharmacology CNS drug discovery allosteric modulation

Ensure assay reproducibility with validated mGlu2/3 NAM MNI-136. Known IC50 of 8.8nM (h/mGlu2) and distinct allosteric binding, this reference standard is critical for studying presynaptic inhibition and receptor dynamics. Avoid confounding variables from unverified alternatives.

Molecular Formula C21H16BrN3O
Molecular Weight 406.28
CAS No. 946619-20-1
Cat. No. B609198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMNI-136
CAS946619-20-1
SynonymsMNI-136;  MNI 136;  MNI136.
Molecular FormulaC21H16BrN3O
Molecular Weight406.28
Structural Identifiers
SMILESO=C1NC2=CC=C(Br)C=C2/N=C(C3=CC=CC(C4=CC=NC=C4)=C3)\CC1
InChIInChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26)/b24-18+
InChIKeyBLAQAVITPVXJJS-HKOYGPOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MNI-136 (CAS 946619-20-1): A Potent mGlu2/3 Negative Allosteric Modulator for CNS Research


MNI-136 (CAS 946619-20-1) is a synthetic small-molecule negative allosteric modulator (NAM) of group II metabotropic glutamate receptors, specifically mGlu2 and mGlu3 [1]. It belongs to the dihydrobenzo[1,4]diazepin-2-one chemical class and acts via a non-competitive mechanism at an allosteric site distinct from the orthosteric glutamate binding pocket [2]. The compound exhibits potent inhibitory activity against both human and rat mGlu2 and mGlu3 receptors in vitro and is widely used as a pharmacological tool compound to probe mGlu2/3-mediated neurotransmission in CNS research [3].

MNI-136 (946619-20-1): Why mGlu2/3 Tool Compound Substitution Compromises Experimental Reproducibility


Generic substitution among mGlu2/3 NAMs is scientifically unsound due to substantial differences in allosteric binding site location, functional selectivity profiles, and species-dependent potency variations. For example, MNI-136 exhibits an IC50 of 8.8 nM at human mGlu2 and 19.7 nM at rat mGlu2, while the closely related analog MNI-137 shows a different potency rank order [1]. Furthermore, MNI-136 demonstrates no activity at group I or III mGluRs at concentrations up to 10 μM, a selectivity profile not universally shared across other mGlu2/3 tool compounds [2]. Substituting MNI-136 with an alternative NAM without verifying these parameters can introduce confounding variables into CNS studies, potentially altering experimental outcomes in assays ranging from calcium mobilization to synaptic transmission measurements [3].

MNI-136 (946619-20-1) Quantitative Differentiation Evidence: Comparator-Based Pharmacology and Binding Data


Potency Comparison: MNI-136 vs. MNI-137 at Human and Rat mGlu2 Receptors

MNI-136 exhibits distinct species-dependent potency at mGlu2 compared to its structural analog MNI-137. At human mGlu2, MNI-136 displays an IC50 of 8.8 nM, whereas MNI-137 is slightly more potent with an IC50 of 8.3 nM [1]. Conversely, at rat mGlu2, MNI-136 (IC50 = 19.7 nM) is less potent than MNI-137 (IC50 = 12.6 nM) . This differential species sensitivity highlights the importance of selecting the appropriate tool compound for cross-species studies.

mGlu2 pharmacology CNS drug discovery allosteric modulation

Selectivity Profile: Group II mGluR Selectivity vs. Group I/III Inactivity

MNI-136 demonstrates functional selectivity for group II mGluRs (mGlu2 and mGlu3) over group I (mGlu1, mGlu5) and group III (mGlu4, mGlu7, mGlu8) receptors. In calcium mobilization and cyclase inhibition assays, MNI-136 exhibited no inhibitory activity against mGlu1, mGlu4, mGlu5, mGlu7, or mGlu8 at concentrations up to 10 μM [1]. This contrasts with broader-spectrum mGluR antagonists that may affect multiple receptor families.

receptor selectivity mGluR family negative allosteric modulator

Mechanism of Action: Non-Competitive Allosteric Antagonism vs. Orthosteric Antagonist LY341495

MNI-136 acts as a non-competitive antagonist, reducing the maximal response to glutamate without affecting orthosteric ligand binding. In contrast, the orthosteric antagonist LY341495 competitively displaces glutamate and radioligand binding. At concentrations up to 10 μM, MNI-136 had no effect on [3H]LY341495 binding to hmGluR2 membranes, whereas unlabeled LY341495 potently displaced the radioligand [1]. This confirms MNI-136 binds to an allosteric site distinct from the glutamate binding pocket.

allosteric modulation orthosteric antagonist mechanism of action

Binding to Monomeric mGlu2: Apparent Affinity in Fluorescence Studies

MNI-136 retains the ability to bind to monomeric mGlu2, albeit with reduced apparent affinity. Using intrinsic tryptophan fluorescence changes, the monomeric fraction of mGlu2 bound MNI-136 with an apparent Kd of 770 ± 60 nM, achieving a maximal fluorescence change of 36% [1]. In contrast, the dimeric full-length receptor shows higher apparent affinity in functional assays (IC50 ~8-20 nM), highlighting the contribution of receptor dimerization to full allosteric modulator potency.

GPCR dimerization mGlu2 structure allosteric binding

MNI-136 (946619-20-1): Validated Application Scenarios in mGlu2/3 CNS Research


Investigating Presynaptic mGlu2/3 Autoreceptor Function in Hippocampal Synaptic Transmission

Based on its potent non-competitive antagonism at mGlu2/3 [1], MNI-136 is ideally suited for electrophysiological studies examining group II mGluR-mediated inhibition of synaptic transmission. The compound's ability to block mGlu2/3-mediated fEPSP depression at the medial perforant path-dentate gyrus synapse in hippocampal slices [2] makes it a critical tool for dissecting the role of presynaptic mGlu2/3 autoreceptors in regulating glutamate release and synaptic plasticity. Its defined species potency (IC50 rat mGlu2 = 19.7 nM) [3] allows for precise concentration-response experiments in rodent brain slice preparations.

Differentiating mGlu2 vs. mGlu3 Contributions Using Parallel Pharmacology with Selective NAMs

While MNI-136 itself is a dual mGlu2/3 NAM [1], its well-characterized potency profile enables its use as a reference compound in studies employing newer, subtype-selective NAMs. By comparing the effects of a pan-mGlu2/3 NAM like MNI-136 (IC50 mGlu3 = 21.3 nM) [2] with those of a selective mGlu2 NAM (e.g., VU6001192) or selective mGlu3 NAM, researchers can parse the individual contributions of each receptor subtype in complex CNS processes such as thalamocortical transmission and antidepressant-like behavior [3]. The availability of robust, comparator-based potency data is essential for interpreting such parallel pharmacology experiments.

Biophysical Studies of Class C GPCR Allosteric Modulation and Receptor Dimerization

MNI-136 serves as a valuable probe for structural and biophysical investigations of mGlu2 allostery. Its demonstrated ability to bind to monomeric mGlu2 with an apparent Kd of 770 nM [1] provides a unique experimental handle for studying the role of receptor dimerization in allosteric modulator function. This property is particularly relevant for time-resolved FRET, fluorescence, and nanodisc reconstitution studies aimed at understanding the conformational dynamics of class C GPCRs and the molecular basis of allosteric modulator efficacy.

Calibration and Validation of High-Throughput Screening Assays for mGlu2/3 Modulators

Given its well-documented IC50 values in calcium mobilization assays (human mGlu2 = 8.8 nM, rat mGlu2 = 19.7 nM, rat mGlu3 = 21.3 nM) [1] and GTPγS binding assays [2], MNI-136 is an excellent positive control for validating and calibrating high-throughput screening campaigns aimed at identifying novel mGlu2/3 allosteric modulators. Its non-competitive mechanism and selectivity for group II over group I/III mGluRs [3] provide critical benchmarks for hit triage and confirmation, ensuring assay robustness and reproducibility across screening laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for MNI-136

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.